molecular formula C13H19Cl2F3N2O2 B1451119 4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride CAS No. 1185130-96-4

4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride

Cat. No. B1451119
CAS RN: 1185130-96-4
M. Wt: 363.2 g/mol
InChI Key: LVGYZDRGPROQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride is a chemical compound with the molecular formula C13H17F3N2O2•2HCl and a molecular weight of 363.21 . It is used for proteomics research .

Scientific Research Applications

Proteomics Research

4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a component in the preparation of buffers and other solutions that are essential for protein extraction, purification, and analysis. It helps in the identification of protein-protein interactions, post-translational modifications, and the determination of complex protein structures.

Analytical Chemistry

In analytical chemistry, this compound finds its application in the development of new analytical methods for substance detection and quantification . It may be involved in the synthesis of novel markers or probes that can bind to specific analytes, enhancing the sensitivity and specificity of detection in various types of assays, including chromatography and mass spectrometry.

Pharmacology

Pharmacological studies use this compound to understand the interaction of drugs with their targets . It can serve as a pharmacophore model for the development of new therapeutic agents. Researchers may also use it to study its effects on various biological pathways, which can lead to the discovery of new drug candidates.

Medicine

In the field of medicine, particularly in medical research, this compound is used for in vitro studies to test its biological activity against various cell lines . It may be part of experimental treatments to assess its efficacy and safety before proceeding to clinical trials. Its role in understanding disease mechanisms at the molecular level is also significant.

Toxicology

Toxicological applications involve using this compound to study its toxic effects on biological systems . It helps in assessing the safety profile of new chemical entities. Researchers can investigate its metabolism, the potential for bioaccumulation, and its long-term effects on organs and tissues.

Environmental Science

In environmental science, the compound is used to study the impact of chemicals on the environment . It can be part of research on pollution, where its stability, degradation, and interaction with various environmental factors are examined. This is crucial for evaluating the ecological risks associated with the use of new chemicals.

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2.2ClH/c14-13(15,16)11-9-10(17)1-2-12(11)20-8-5-18-3-6-19-7-4-18;;/h1-2,9H,3-8,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGYZDRGPROQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.